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molecular formula C8H8F3NO B1362295 4-(2,2,2-Trifluoroethoxy)aniline CAS No. 57946-61-9

4-(2,2,2-Trifluoroethoxy)aniline

Cat. No. B1362295
M. Wt: 191.15 g/mol
InChI Key: OXFDNUZWKFKMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794379B2

Procedure details

To a solution of the crude 4-(2,2,2-trifluoroethoxy)nitrobenzene (1.6 g, 7.2 mmol, 1.0 equiv) in 40 mL of dichloromethane was added 0.4 g of a 5% palladium on activated carbon (0.19 mmol, 0.026 equiv). Hydrogen gas was introduced using a balloon while the mixture was stirred vigorously for 48 h at room temperature. After all starting material had been consumed, the mixture was filtered through a pad of Celite to remove the palladium catalyst. The filtrate was evaporated in vacuo to give a crude product as a brown liquid. This crude product was purified by distillation at reduced pressure to give 1.3 g of pure 4-(2,2,2-trifluoroethoxy)aniline as a colorless liquid, which solidified upon cooling to 0° C. b.p. 81-83° C. at 0.5 torr;. 1H NMR (DMSO-d6) δ4.53 (q, J=9.1 Hz, 2H), 4.76 (br s, 2H), 6.52 (d, J=7.6 Hz, 2H), 6.76 (d, J=7.6 Hz, 2H) ppm.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.19 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1.[H][H]>ClCCl.[Pd]>[F:1][C:2]([F:14])([F:15])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FC(COC1=CC=C(C=C1)[N+](=O)[O-])(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.19 mmol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After all starting material had been consumed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
to remove the palladium catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product as a brown liquid
DISTILLATION
Type
DISTILLATION
Details
This crude product was purified by distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(COC1=CC=C(N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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